molecular formula C16H16Cl2N2 B1252759 Medazepam hydrochloride CAS No. 2898-11-5

Medazepam hydrochloride

Cat. No.: B1252759
CAS No.: 2898-11-5
M. Wt: 307.2 g/mol
InChI Key: XBWAZCLHZCFCGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Medazepam hydrochloride is synthesized through a series of chemical reactions involving the formation of the benzodiazepine ring structure. The synthesis typically starts with the reaction of a substituted benzene with a suitable amine to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the benzodiazepine ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Medazepam hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites of this compound, such as nordazepam, which is an active metabolite with similar pharmacological properties .

Comparison with Similar Compounds

Medazepam hydrochloride is compared with other benzodiazepines such as diazepam, chlordiazepoxide, and oxazepam. While all these compounds share similar anxiolytic and sedative properties, this compound is unique due to its long-acting nature and its specific metabolic pathway . The similar compounds include:

This compound’s prolonged effect and unique metabolic profile make it a valuable compound in both clinical and research settings.

Properties

CAS No.

2898-11-5

Molecular Formula

C16H16Cl2N2

Molecular Weight

307.2 g/mol

IUPAC Name

7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride

InChI

InChI=1S/C16H15ClN2.ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;/h2-8,11H,9-10H2,1H3;1H

InChI Key

XBWAZCLHZCFCGK-UHFFFAOYSA-N

SMILES

CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl

Canonical SMILES

CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl

Key on ui other cas no.

15180-10-6
2898-11-5

Pictograms

Irritant; Health Hazard

Related CAS

2898-12-6 (Parent)

Synonyms

Hydrochloride, Medazepam
Medazepam
Medazepam AWD
Medazepam Hydrochloride
Medazepam Monohydrochloride
Monohydrochloride, Medazepam
Nobrium
Ro 5 4556
Ro 5-4556
Ro 54556
Rudotel
Rusedal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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